molecular formula C12H17NO3 B6291073 Ethyl 6-isopropoxy-5-methylnicotinate CAS No. 1188396-03-3

Ethyl 6-isopropoxy-5-methylnicotinate

Cat. No.: B6291073
CAS No.: 1188396-03-3
M. Wt: 223.27 g/mol
InChI Key: AKYLSJCKFGHTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-isopropoxy-5-methylnicotinate is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol It is an ester derivative of nicotinic acid, featuring an ethyl group, an isopropoxy group, and a methyl group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-isopropoxy-5-methylnicotinate typically involves the esterification of nicotinic acid derivatives. One common method includes the reaction of 6-isopropoxy-5-methylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-isopropoxy-5-methylnicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .

Scientific Research Applications

Ethyl 6-isopropoxy-5-methylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-isopropoxy-5-methylnicotinate involves its interaction with specific molecular targets and pathways. As an ester derivative of nicotinic acid, it may act on nicotinic acetylcholine receptors or other related pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 6-isopropoxy-5-methylnicotinate can be compared with other similar compounds, such as:

    Ethyl nicotinate: Lacks the isopropoxy and methyl groups, making it less complex.

    Methyl nicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Isopropyl nicotinate: Contains an isopropyl ester group instead of an ethyl ester.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 5-methyl-6-propan-2-yloxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-5-15-12(14)10-6-9(4)11(13-7-10)16-8(2)3/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYLSJCKFGHTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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